4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
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Overview
Description
4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is an organic compound with the molecular formula C10H12N2O2S This compound is characterized by the presence of a nitrovinyl group attached to an aniline ring, with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline typically involves the reaction of 4-methylaniline with a suitable nitrovinyl precursor in the presence of a methylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction. The process may also require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]benzeneamine
- 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]phenylamine
- 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrovinyl and methylsulfanyl groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-8-3-5-9(6-4-8)11-10(15-2)7-12(13)14/h3-7,11H,1-2H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZTECIUXUZEA-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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